molecular formula C10H10O3S B137058 2-Oxo-4-thiophen-2-yl-but-3-enoic acid ethyl ester CAS No. 145784-34-5

2-Oxo-4-thiophen-2-yl-but-3-enoic acid ethyl ester

Cat. No. B137058
M. Wt: 210.25 g/mol
InChI Key: MBAWAUOADDFEJE-AATRIKPKSA-N
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Description

“(3E)-2-oxo-4-(thiophen-2-yl)but-3-enoic acid” is a chemical compound with the CAS Number: 42393-10-2. It has a molecular weight of 182.2 and its IUPAC name is (3E)-2-oxo-4-(2-thienyl)-3-butenoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6O3S/c9-7(8(10)11)4-3-6-2-1-5-12-6/h1-5H,(H,10,11)/b4-3+ .

Scientific Research Applications

1. Molecular Structure and Intermolecular Forces

Thiophene derivatives, including those similar to 2-Oxo-4-thiophen-2-yl-but-3-enoic acid ethyl ester, have been studied for their solid-state structures. The focus is on how functional groups and intermolecular forces, such as π−π interactions, influence their packing structures in crystalline forms (Bettencourt‐Dias et al., 2005).

2. Electrochromic Properties in Conducting Polymers

Thiophene-based esters have been utilized in the synthesis of conducting polymers. These polymers exhibit electrochromic properties, showing color changes under different electrical conditions. This application is significant in the development of materials for electronic displays and smart windows (Camurlu et al., 2005).

3. Synthesis and Structural Analysis

The synthesis of various thiophene derivatives, including those structurally related to 2-Oxo-4-thiophen-2-yl-but-3-enoic acid ethyl ester, has been a subject of research. Studies focus on understanding the chemical reactions, structural formations, and stereochemistry involved in the synthesis of these compounds (El-Samahy, 2005).

properties

IUPAC Name

ethyl (E)-2-oxo-4-thiophen-2-ylbut-3-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3S/c1-2-13-10(12)9(11)6-5-8-4-3-7-14-8/h3-7H,2H2,1H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBAWAUOADDFEJE-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C=CC1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(=O)/C=C/C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-4-thiophen-2-yl-but-3-enoic acid ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BK Srivastava, A Joharapurkar, S Raval… - Journal of medicinal …, 2007 - ACS Publications
… 2-Oxo-4-thiophen-2-yl-but-3-enoic Acid Ethyl Ester (81). Compound 81 was prepared from 71 in 74% yield by the same procedure as described for 38. The solid obtained was triturated …
Number of citations: 78 pubs.acs.org

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